N-Ethyl-2,4-dinitroaniline (CAS: 3846-50-2) is a crystalline solid belonging to the N-alkylated dinitroaniline class of compounds. It primarily serves as a specialized chemical intermediate in the synthesis of dyes, pigments, and certain energetic materials. Its core value proposition is defined by specific physical properties, such as its melting point and solubility, which are conferred by the N-ethyl group and differentiate it from other dinitroaromatic precursors. These properties are critical for process compatibility and achieving desired end-product characteristics in multi-step syntheses.
Substituting N-Ethyl-2,4-dinitroaniline with its parent compound, 2,4-dinitroaniline, or other close analogs is often unviable due to significant shifts in key physical properties. The presence of the N-ethyl group substantially alters the compound's melting point and solubility profile compared to the unsubstituted aniline. This seemingly minor structural change directly impacts process parameters, including solvent selection, reaction temperature, and purification methods. For applications requiring precise thermal behavior, such as in melt-cast formulations or as a precursor for thermally stable materials, these differences make analogs non-interchangeable.
N-Ethyl-2,4-dinitroaniline possesses a significantly lower melting point (110-113 °C) compared to its parent compound, 2,4-dinitroaniline, which melts at a much higher temperature of approximately 177-180 °C. This difference of over 60 °C is a critical process parameter.
| Evidence Dimension | Melting Point |
| Target Compound Data | 110-113 °C |
| Comparator Or Baseline | 2,4-Dinitroaniline (CAS 97-02-9) at 177-180 °C |
| Quantified Difference | ~64-70 °C lower melting point |
| Conditions | Standard atmospheric pressure, literature values. |
A lower melting point reduces energy costs and thermal stress on other components, making it more suitable for melt-cast formulations and syntheses conducted in the molten state.
The N-ethyl group significantly enhances the lipophilicity of the molecule, leading to improved solubility in common organic solvents compared to the unsubstituted 2,4-dinitroaniline. While 2,4-dinitroaniline is sparingly soluble in water (0.06 g/L) and requires hot solvents for effective dissolution, N-ethyl-2,4-dinitroaniline is noted for its enhanced solubility in organic media, which simplifies its use in solution-based reactions and formulations.
| Evidence Dimension | Solubility Profile |
| Target Compound Data | Enhanced solubility in organic solvents. |
| Comparator Or Baseline | 2,4-Dinitroaniline (CAS 97-02-9), which has low solubility in water and requires hot organic solvents. |
| Quantified Difference | Qualitatively higher solubility and processability in common organic solvents at ambient temperatures. |
| Conditions | General laboratory conditions, common organic solvents (e.g., alcohols, acetone). |
Improved solubility allows for reactions and formulations to be conducted under milder conditions, potentially increasing yield, reducing energy consumption, and broadening the choice of compatible solvents.
N-Ethyl-2,4-dinitroaniline serves as a non-interchangeable precursor in the synthesis of more complex molecules where the N-ethyl group is a required structural component. For example, it is a known intermediate in the pathway to certain thermally stable explosives and polymers. In these syntheses, analogs lacking the N-ethyl group, such as 2,4-dinitroaniline, cannot be used as they would lead to an entirely different final product without the desired performance characteristics.
| Evidence Dimension | Synthetic Pathway Compatibility |
| Target Compound Data | Serves as a direct precursor for N-ethylated final products. |
| Comparator Or Baseline | 2,4-Dinitroaniline or N-methyl-2,4-dinitroaniline. |
| Quantified Difference | Structural necessity; comparators are unusable for synthesizing the target N-ethylated molecules. |
| Conditions | Multi-step organic synthesis of specialized energetic materials. |
For buyers synthesizing specific N-ethylated target molecules, this exact compound is a mandatory, non-substitutable raw material, making purity and reliable sourcing critical.
Leveraging its enhanced solubility in organic solvents, this compound is a suitable intermediate for producing azo dyes and other pigments where solution-phase synthesis is required. Its specific chromophoric properties, modified by the N-ethyl group, can be used to tune the color and performance of the final product.
The defined melting point and role as a structural precursor make N-Ethyl-2,4-dinitroaniline a critical building block for specific energetic materials or heat-resistant polymers where an N-ethyl moiety is integral to the final molecular design and thermal performance.
With a melting point over 60 °C lower than its parent compound, 2,4-dinitroaniline, this material is a viable candidate for inclusion in melt-castable mixtures, such as certain explosives or specialty binders, where lower processing temperatures are a key manufacturing and safety requirement.
Irritant